3,4-Dihydroxychalcone
CAS No.:
Cat. No.: VC0191060
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C15H12O3 |
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Molecular Weight | 240.25 g/mol |
IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one |
Standard InChI | InChI=1S/C15H12O3/c16-13(12-4-2-1-3-5-12)8-6-11-7-9-14(17)15(18)10-11/h1-10,17-18H/b8-6+ |
Standard InChI Key | HHKVOYUYPYZFHJ-SOFGYWHQSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)O)O |
Chemical Structure and Properties
Molecular Structure and Identification
3,4-Dihydroxychalcone features a basic chalcone skeleton consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The compound possesses two hydroxyl groups at the 3' and 4' positions of one of the aromatic rings, which contribute significantly to its biological activities . The molecule has an (E)-configuration across the olefinic double bond, which is an important structural feature for its activity.
The compound is identified through various systematic nomenclature systems:
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IUPAC Name: (E)-1-(3,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one
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CAS Number: 88596-30-9
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InChI: InChI=1S/C15H12O3/c16-13(8-6-11-4-2-1-3-5-11)12-7-9-14(17)15(18)10-12/h1-10,17-18H/b8-6+
The presence of the catechol group (adjacent hydroxyl groups) on one of the aromatic rings is particularly noteworthy as it likely contributes to the compound's antioxidant and anti-inflammatory properties through its ability to scavenge free radicals and chelate metal ions.
Physical and Chemical Properties
3,4-Dihydroxychalcone possesses several important physical and chemical properties that influence its biological behavior and pharmaceutical potential. These properties are summarized in the table below:
Property | Value | Reference |
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Molecular Weight | 240.25 g/mol | |
XLogP3-AA | 3 | |
Hydrogen Bond Donor Count | 2 | |
Hydrogen Bond Acceptor Count | 3 | |
Rotatable Bond Count | 3 | |
Exact Mass | 240.078644241 Da |
The compound's moderate lipophilicity (XLogP3 value of 3) suggests reasonable cell membrane permeability, which is an important factor for its bioavailability . The presence of two hydrogen bond donors and three hydrogen bond acceptors enables the molecule to form hydrogen bonds with biological targets such as enzymes and receptors, potentially contributing to its therapeutic effects. The three rotatable bonds provide conformational flexibility, allowing the molecule to adopt optimal orientations when interacting with biological targets.
Synthesis Methods
Traditional Synthesis Approaches
The traditional synthesis of 3,4-dihydroxychalcone typically involves the Claisen-Schmidt condensation reaction between appropriately substituted aromatic aldehydes and acetophenones. This reaction requires basic conditions and is conventionally carried out at room temperature, often requiring extended reaction times of up to 24 hours for completion . The hydroxyl groups usually need protection during the synthesis to prevent side reactions, with ethoxymethyl ether reported as an effective protecting group for this purpose .
The key challenge in synthesizing 3,4-dihydroxychalcone is the need to selectively place the hydroxyl groups at the correct positions. This often necessitates starting with precursors that already have substituents at the desired positions, followed by functional group transformations to obtain the final hydroxyl groups.
Biological Activities
Anti-inflammatory Effects
3,4-Dihydroxychalcone demonstrates significant anti-inflammatory properties in experimental models. As part of the broader dihydrochalcone class, this compound exhibits remarkable anti-inflammatory activity, particularly during the chronic phase of inflammation . The anti-inflammatory effects are thought to be mediated through several mechanisms, including inhibition of pro-inflammatory cytokines and modulation of inflammatory signaling pathways.
A study on a rigid 3,4-dihydroxychalcone (RDHC) showed exceptional anti-inflammatory activity during the chronic phase of the formalin test in mice, with an 86.4% reduction in inflammation at a dose of 37.5 mg/kg (p < 0.01) . This pronounced effect in the inflammatory phase suggests that the compound effectively targets inflammatory mediators and could potentially be developed into an anti-inflammatory therapeutic agent.
The catechol moiety (3,4-dihydroxy substitution) appears to be crucial for the anti-inflammatory activity, as this structural feature is conserved across several chalcones with documented anti-inflammatory properties .
Analgesic Activity
Beyond its anti-inflammatory effects, 3,4-dihydroxychalcone exhibits notable analgesic properties. Studies have demonstrated that the compound can reduce pain perception through both peripheral and central mechanisms.
In the formalin test, which evaluates both neurogenic pain (first phase) and inflammatory pain (second phase), a rigid derivative of 3,4-dihydroxychalcone showed significant analgesic effects in both phases. The maximum analgesia observed was 63.7% at a dose of 37.5 mg/kg in the first phase of the test, indicating effectiveness against neurogenic pain .
The hot plate test, which primarily evaluates centrally-mediated pain responses, revealed that the compound achieved a maximum possible effect (MPE) of 30.1% at 45 minutes after injection of 37.5 mg/kg (p < 0.01) . This finding suggests that 3,4-dihydroxychalcone may act on central pain pathways in addition to its peripheral anti-inflammatory mechanisms.
The dual action on both neurogenic and inflammatory pain makes 3,4-dihydroxychalcone a promising candidate for the development of novel analgesic agents with multiple mechanisms of action.
Research Findings
Experimental Studies on Anti-inflammatory and Analgesic Activity
A significant study on a rigid 3,4-dihydroxychalcone (RDHC) evaluated its anti-inflammatory and analgesic properties using established experimental models in mice . The study employed two main tests: the formalin test, which evaluates both neurogenic and inflammatory pain, and the hot plate test, which assesses centrally-mediated pain responses.
The results from the formalin test are summarized in the following table:
Phase | Pain Type | Dose (mg/kg) | Effect (%) | Statistical Significance | Reference |
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First | Neurogenic | 37.5 | 63.7% analgesia | p < 0.01 | |
Second | Inflammatory | 37.5 | 86.4% analgesia | p < 0.01 |
These findings indicate that while the compound is effective against both neurogenic and inflammatory pain, it shows greater efficacy in the inflammatory phase, suggesting a stronger anti-inflammatory component to its mechanism of action .
In the hot plate test, which evaluates centrally-mediated pain responses:
Time After Injection | Dose (mg/kg) | Maximum Possible Effect (MPE) | Statistical Significance | Reference |
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45 minutes | 37.5 | 30.1% | p < 0.01 |
This result confirms that the compound also has central analgesic effects, though these appear less pronounced than its peripheral/anti-inflammatory effects . The combined findings from both tests suggest that 3,4-dihydroxychalcone acts through multiple pain-relieving mechanisms, which could be advantageous in developing more effective pain management therapies.
Structure-Activity Relationships
While comprehensive structure-activity relationship data specific to 3,4-dihydroxychalcone is limited in the provided search results, several important insights can be derived:
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The 3,4-dihydroxy substitution pattern on the phenyl ring appears critical for biological activity, as this structural feature is present in compounds with documented anti-inflammatory and analgesic properties . The catechol moiety likely contributes to these activities through its antioxidant properties and potential interactions with specific biological targets.
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The rigid structure of the 3,4-dihydroxychalcone derivative studied in research was specifically designed to enhance its pharmacological effects, suggesting that conformational constraints may optimize the biological activity of these compounds .
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The α,β-unsaturated carbonyl system, characteristic of chalcones, is likely important for activity as it can serve as a Michael acceptor for nucleophilic sites in biological targets, potentially contributing to the compound's mechanism of action.
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Various chalcone derivatives with different substituents have been synthesized and studied, including halogenated dihydroxychalcones, suggesting that substitution at different positions of the molecule can modulate its biological activity and potentially lead to compounds with enhanced properties .
Understanding these structure-activity relationships is crucial for the rational design of more potent and selective 3,4-dihydroxychalcone derivatives with improved pharmacological profiles.
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